molecular formula C6H12N2 B2885623 4-Amino-2,2-dimethylbutanenitrile CAS No. 1198163-62-0

4-Amino-2,2-dimethylbutanenitrile

Cat. No. B2885623
CAS RN: 1198163-62-0
M. Wt: 112.176
InChI Key: BFHBQKCGBXOWLF-UHFFFAOYSA-N
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Description

4-Amino-2,2-dimethylbutanenitrile is a chemical compound with the CAS Number: 1198163-62-0 . It has a molecular weight of 112.17 .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves treating a solution of benzyl (3-cyano-3-methylbutyl)carbamate in tetrahydrofuran with 10% palladium on activated carbon and stirring at room temperature under a hydrogen balloon for 2 hours . Another method involves a multi-step reaction with N-ethyl-N,N-diisopropylamine and N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate in N,N-dimethyl-formamide at 27°C for 2 hours .


Molecular Structure Analysis

The molecular structure of this compound consists of a butanenitrile backbone with two methyl groups attached to the second carbon atom and an amino group attached to the fourth carbon atom .

Scientific Research Applications

Synthesis and Chemical Reactions

4-Amino-2,2-dimethylbutanenitrile serves as a precursor or intermediary in synthesizing a wide range of chemical compounds. The cyclization of related nitriles has led to the production of cyclopropane derivatives, showcasing its utility in creating geminally functionalized cyclopropanes and exploring their chemical reactivity, including rearrangements into azetidine and oxazine derivatives via Favorskii-derived intermediates (Aelterman et al., 1999).

Photoinduced Intramolecular Charge Transfer

Compounds structurally similar to this compound, such as 4-(dimethyl)aminobenzonitrile, have been studied for their photophysical and photochemical properties. These studies have provided insights into the mechanisms of photoinduced intramolecular charge transfer (ICT), which is crucial for understanding dual fluorescence and the design of novel photonic materials (Rappoport & Furche, 2004).

Crystal Structure Analysis

Research on the crystal structures of aminobenzonitriles has contributed to the understanding of molecular geometry, which is fundamental in designing materials with specific optical and electronic properties. This includes studies on how the amino group's orientation affects the compound's overall structure and properties (Heine et al., 1994).

Sensing Applications

The design of colorimetric sensors for detecting volatile acids and organic amine gases has utilized derivatives of α-cyanostilbene, which shares a functional group with this compound. These studies highlight the compound's potential in developing sensitive detection systems for environmental monitoring and safety applications (Cao et al., 2020).

Protein Interaction Studies

Derivatives of 4-N,N-dimethylamino-1,8-naphthalimide, related to this compound, have been applied in studying dynamic protein interactions. These compounds, due to their solvatochromic fluorescence properties, serve as powerful tools for probing the local solvent environment around proteins, facilitating the study of protein structure and function (Loving & Imperiali, 2008).

properties

IUPAC Name

4-amino-2,2-dimethylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-6(2,5-8)3-4-7/h3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHBQKCGBXOWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1198163-62-0
Record name 4-amino-2,2-dimethylbutanenitrile
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